Ethyl 4-bromo-2-fluorobenzenecarboximidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-bromo-2-fluorobenzenecarboximidate is an organic compound that belongs to the class of benzenecarboximidates It is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, along with an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromo-2-fluorobenzenecarboximidate typically involves the reaction of 4-bromo-2-fluorobenzoic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-2-fluorobenzenecarboximidate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different substituted benzenecarboximidates.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substituted Benzenecarboximidates: Formed through nucleophilic substitution reactions.
Carboxylic Acids and Amines: Formed through oxidation and reduction reactions, respectively.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
Ethyl 4-bromo-2-fluorobenzenecarboximidate has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Material Science: Utilized in the preparation of functional materials with specific properties.
Chemical Biology: Employed in the study of biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-2-fluorobenzenecarboximidate involves its interaction with specific molecular targets, leading to the formation of covalent bonds or non-covalent interactions. The presence of bromine and fluorine atoms enhances its reactivity, allowing it to participate in various chemical reactions. The compound can act as an electrophile, reacting with nucleophiles to form new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-bromo-3-fluorobenzenecarboximidate
- Ethyl 4-bromo-2-chlorobenzenecarboximidate
- Ethyl 4-bromo-2-methylbenzenecarboximidate
Uniqueness
Ethyl 4-bromo-2-fluorobenzenecarboximidate is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct reactivity and properties. The combination of these halogens allows for selective reactions and the formation of diverse products, making it a valuable compound in synthetic chemistry.
Properties
IUPAC Name |
ethyl 4-bromo-2-fluorobenzenecarboximidate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5,12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OESIIETZSJFIDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=C(C=C(C=C1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.